molecular formula C19H22N2O B2641093 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 599161-65-6

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2641093
CAS No.: 599161-65-6
M. Wt: 294.398
InChI Key: AUTXJJDUZMQTMO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Piperazine derivatives are recognized as privileged structures in drug discovery and are frequently investigated for their potential biological activities . These core structures are found in compounds across various therapeutic areas, and research into novel piperazine-based molecules is ongoing for multiple applications . As a research chemical, this compound serves as a valuable building block for the synthesis and exploration of new chemical entities. Researchers utilize such compounds to study structure-activity relationships (SAR) and to develop potential inhibitors for various targets . All products are intended for research and development purposes only. This product is labeled with the requirement "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

2-(4-methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16-7-9-17(10-8-16)15-19(22)21-13-11-20(12-14-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTXJJDUZMQTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Phenyl Group: The piperazine ring is then reacted with a phenyl halide, such as bromobenzene, in the presence of a base like potassium carbonate to introduce the phenyl group.

    Introduction of 4-Methylphenyl Group: The final step involves the reaction of the intermediate compound with 4-methylbenzoyl chloride in the presence of a base like triethylamine to yield 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes.

Comparison with Similar Compounds

Physicochemical Properties

  • Methyl (Target Compound): Electron-donating group increases lipophilicity, favoring membrane permeability . Nitro (): Electron-withdrawing, may increase reactivity in redox environments .
  • Spectroscopic Data :

    • IR : Carbonyl (C=O) stretches vary with adjacent groups. For example, 1675 cm⁻¹ in sulfonyl-containing compounds () vs. 1712 cm⁻¹ in benzylpiperazine derivatives () .
    • NMR : Substituents influence chemical shifts. For instance, aliphatic protons in 4-benzylpiperazine derivatives appear at δ 3.37–3.87 ppm (), while nitro groups cause deshielding in pyrazole derivatives () .

Stability and Metabolic Considerations

  • Metabolic Stability : Methyl groups (target compound) are less prone to oxidative metabolism compared to halogenated or nitro-substituted analogues .
  • Solubility : Sulfonyl () and nitro () groups improve aqueous solubility but may reduce bioavailability due to increased polarity .

Biological Activity

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.

Chemical Structure

The chemical structure of 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

This structure includes a piperazine ring, which is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The phenylpiperazine moiety is known to exhibit affinity for these receptors, influencing various signaling pathways that regulate mood, cognition, and behavior.

Biological Activity Overview

Research has indicated that 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through serotonergic mechanisms.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, making them candidates for cancer therapy.
  • Neuroprotective Effects : The potential neuroprotective effects against neurodegenerative diseases have also been explored, indicating a positive impact on neuronal survival.

Antidepressant Activity

A study evaluated the antidepressant-like effects of various piperazine derivatives in rodent models. The results indicated that certain derivatives significantly reduced depressive behaviors compared to control groups, suggesting the potential of 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone in treating depression.

CompoundDose (mg/kg)Effectiveness (%)
Control-0
Compound A1060
Compound B2075

Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations.

Cell LineIC50 (µM)
MCF-70.65
A5490.79
HeLa1.25

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

Further research focused on the neuroprotective properties of piperazine derivatives, highlighting their ability to enhance neuronal survival in models of oxidative stress.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar compounds:

  • Study on Piperazine Derivatives : This study synthesized various piperazine derivatives and evaluated their biological activities. Among them, compounds similar to 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone showed promising results against depression and cancer cell lines.
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between this compound and serotonin receptors, supporting its potential use as an antidepressant.

Q & A

Q. What are the established synthetic routes for 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone, and what are their respective yields?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methylphenylacetyl chloride with 1-phenylpiperazine under anhydrous conditions in dichloromethane, using triethylamine as a base. Yields typically range from 55% to 72%, depending on reaction optimization (e.g., temperature, stoichiometry, and purification methods) . Alternative routes may employ Ullmann coupling or reductive amination, but these require rigorous exclusion of moisture and oxygen.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Provides precise molecular geometry, including bond lengths, angles, and torsion angles. For example, the crystal structure of a related compound (1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone) was resolved at 113 K with an R-factor of 0.035, confirming the planarity of the piperazine ring .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify substituent effects on aromatic protons (e.g., deshielding of methylphenyl protons at δ ~2.3 ppm) and carbonyl carbons (δ ~170 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., calculated [M+H]+^+ = 309.17 for C19_{19}H21_{21}N2_2O) .

Q. What are the safety and handling protocols for this compound in laboratory settings?

  • Hazards : Limited acute toxicity data; assume potential irritancy. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at 2–8°C under inert gas (argon) to prevent degradation.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the receptor binding affinity of this compound?

Docking studies (e.g., AutoDock Vina) using the crystal structure of target receptors (e.g., serotonin 5-HT1A_{1A}) can simulate ligand-receptor interactions. Key residues (e.g., Asp116, Ser199) may form hydrogen bonds with the carbonyl and piperazine groups. Molecular dynamics simulations (100 ns) assess stability of the ligand-receptor complex, with RMSD values <2 Å indicating favorable binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C). Variability may arise from assay types (e.g., radioligand vs. functional assays).
  • Structural analogs : Test derivatives (e.g., nitro or fluoro substituents) to isolate pharmacophore contributions. For example, 2-((7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-1-(4-phenylpiperazin-1-yl)ethanone showed 70% yield but reduced activity due to steric hindrance .

Q. How does stereochemistry influence pharmacological activity?

Chiral resolution (e.g., using (+)- or (−)-8d derivatives) reveals enantioselective binding. For instance, the (R)-enantiomer of a related compound exhibited 72% yield and higher 5-HT1A_{1A} affinity (Ki_i = 12 nM) compared to the (S)-form (Ki_i = 45 nM), attributed to optimal piperazine-phenyl spatial alignment .

Q. What in silico methods optimize pharmacokinetic properties like bioavailability?

  • ADMET prediction : Tools like SwissADME calculate logP (~3.2), indicating moderate lipophilicity. Reduce logP via substituent modification (e.g., hydroxyl groups) to enhance solubility.
  • P-glycoprotein efflux : Predict using Molinspiration to avoid efflux-mediated resistance .

Methodological Challenges and Solutions

Q. How are impurities identified and quantified during synthesis?

  • HPLC-MS : A C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) detects by-products (e.g., unreacted 1-phenylpiperazine at RT 3.2 min).
  • Recrystallization : Use ethanol/water (7:3) to isolate the pure compound (>95% purity) .

Q. What crystallographic software is recommended for structure refinement?

SHELXL is widely used for small-molecule refinement due to its robust handling of twinned data and high-resolution structures. Key parameters include a data-to-parameter ratio >15 and R-factor convergence below 0.05 .

Q. How do modifications to the phenylpiperazine moiety affect receptor selectivity?

Introducing electron-withdrawing groups (e.g., -NO2_2) at the para position increases dopamine D2_2 affinity but reduces 5-HT1A_{1A} binding. Conversely, 4-fluorophenyl analogs show enhanced blood-brain barrier penetration (logBB = 0.8 vs. 0.5 for the parent compound) .

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